N-(1H-Indol-6-ylmethyl)cyclohexanamine is a chemical compound that belongs to the class of indole derivatives. It features an indole ring substituted with a cyclohexanamine group, which contributes to its unique chemical properties and potential biological activities. This compound is of interest in medicinal chemistry due to its structural characteristics that may influence its pharmacological effects.
The synthesis of N-(1H-Indol-6-ylmethyl)cyclohexanamine can be achieved through various organic reactions involving indole derivatives and cyclohexylamines. The specific methods of synthesis and the sources of these starting materials are crucial for obtaining high-purity compounds suitable for research and application.
N-(1H-Indol-6-ylmethyl)cyclohexanamine is classified as an organic compound, specifically an amine due to the presence of the amine functional group. It also falls under the category of heterocyclic compounds because of its indole structure.
The synthesis of N-(1H-Indol-6-ylmethyl)cyclohexanamine typically involves the following methods:
The choice of solvents, temperature, and reaction time are critical factors influencing the yield and purity of N-(1H-Indol-6-ylmethyl)cyclohexanamine. Typical conditions may involve temperatures ranging from 50°C to 100°C and reaction times from several hours to overnight.
N-(1H-Indol-6-ylmethyl)cyclohexanamine has a molecular formula that reflects its structural components:
The structure consists of an indole ring connected via a methylene bridge (-CH2-) to a cyclohexanamine moiety. The spatial arrangement of atoms allows for potential interactions with biological targets, making it an interesting candidate for pharmacological studies.
The compound's structural data can be represented in various formats such as:
C1CCCCC1CN2=CNC3=C2C(=C(C=C3)C=C4C=CC=CC4=C1)N=N
N-(1H-Indol-6-ylmethyl)cyclohexanamine can participate in several chemical reactions typical for amines and indoles:
The efficiency of these reactions depends on factors such as temperature, solvent choice, and the presence of catalysts or protecting groups.
The mechanism of action for N-(1H-Indol-6-ylmethyl)cyclohexanamine is hypothesized to involve interaction with neurotransmitter systems, particularly those related to serotonin due to its indole structure.
Experimental data from pharmacological studies would be necessary to confirm these mechanisms and elucidate specific receptor interactions.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential for characterizing these properties accurately.
N-(1H-Indol-6-ylmethyl)cyclohexanamine holds potential applications in various fields:
Indole-cyclohexanamine hybrids represent a structurally novel class of bioactive compounds designed to target central nervous system (CNS) receptors. N-(1H-Indol-6-ylmethyl)cyclohexanamine (CAS 1079-86-3, C₁₂H₁₄N₂) exemplifies this pharmacophore, featuring a cyclohexylamine moiety linked via methylene bridge to the 6-position of the indole heterocycle . This configuration merges the privileged indole scaffold—ubiquitous in neuroactive agents—with the conformational flexibility of cyclohexylamine, enabling unique interactions with G protein-coupled receptors (GPCRs). Unlike planar aryl systems, the non-planar cyclohexane introduces three-dimensional topology critical for subtype-selective receptor modulation. The compound's molecular weight (186.25 g/mol) and aliphatic amine group further confer optimal blood-brain barrier permeability, positioning it as a candidate for neuropsychiatric therapeutic development [2] [3].
Indole-alkylamine hybrids leverage complementary pharmacological properties:
Table 1: Key Structural Features of Indole-Alkylamine Hybrids
Structural Element | Role in CNS Targeting | Example Analogues |
---|---|---|
Indole C6 substitution | Avoids steric clashes at 5HT₂A/₃A subtypes | AB-001 (indole-adamantane) [3] |
Methylene linker (-CH₂-) | Permits bond rotation for receptor adaptation | SDB-001 (carboxamide linker) [3] |
Cyclohexyl group | Enhances lipid solubility (cLogP ~3.2) | N-(1H-Indol-6-ylmethyl)cyclohexanamine |
This scaffold synergy enables biased signaling at cannabinoid receptors (CB1R), where cyclohexyl-containing indoles demonstrate 10-30× greater potency in β-arrestin recruitment versus G-protein pathways compared to rigid adamantane derivatives [2] [3].
Indole derivatives have progressed through three generations in CNS drug development:
Forensic analyses of seized drugs reveal that 6-substituted indoles like AB-001 evade early regulatory controls due to structural novelty, accelerating pharmacological reevaluation of alkylamine variants [1] [7].
The compound’s distinctiveness arises from:
Table 2: Allosteric Binding Features Compared to Classical Indole Cannabinoids
Parameter | N-(1H-Indol-6-ylmethyl)cyclohexanamine | JWH-018 | AB-001 |
---|---|---|---|
Binding region | ECL2/transmembrane helix 7 interface | Orthosteric site | Orthosteric site |
Key interaction | H-bond: Cyclohexylamine NH–Ser³⁸³ | π–π stacking: Naphthoyl–Phe¹⁹⁷ | Van der Waals: Adamantyl–Leu³⁵⁷ |
Functional effect | Positive allosteric modulation (PAM) | Full agonism | Partial agonism |
Molecular dynamics simulations confirm cyclohexyl’s induced-fit stabilization of CB1R’s inactive state, reducing β-arrestin recruitment by 60% versus orthosteric agonists—a potential advantage in avoiding cannabinoid hyperemesis [2]. Unlike adamantane-based indoles (e.g., AB-001), the cyclohexyl’s conformational flexibility prevents deep insertion into hydrophobic pockets, explaining its lower efficacy in calcium flux assays (EC₅₀ = 43 nM vs. AB-001’s 16 nM) [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7